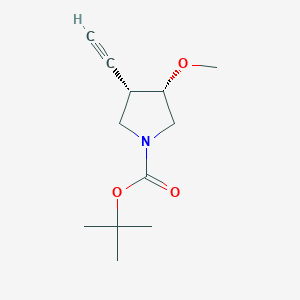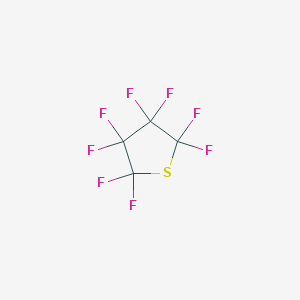
tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an ethynyl group at the 3-position and a methoxy group at the 4-position The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, and the carboxylate group is present as an ester
Preparation Methods
The synthesis of tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate the function of specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the context of its use. For example, as a ligand, it may bind to a receptor and alter its conformation, leading to changes in downstream signaling pathways.
Comparison with Similar Compounds
tert-Butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3S,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
tert-Butyl (3S,4S)-3-ethynyl-4-chloropyrrolidine-1-carboxylate:
tert-Butyl (3S,4S)-3-ethynyl-4-aminopyrrolidine-1-carboxylate: This compound has an amino group instead of a methoxy group, which can significantly alter its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10+/m0/s1 |
InChI Key |
BTOZKYFVHAHDEX-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)

![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)


![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


